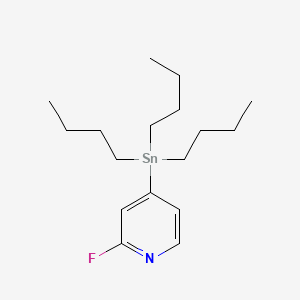

2-Fluoro-4-(tributylstannyl)pyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tributyl-(2-fluoropyridin-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKPEWRENKJYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30FNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586019 | |

| Record name | 2-Fluoro-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457061-31-3 | |

| Record name | 2-Fluoro-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Fluoro-4-(tributylstannyl)pyridine for Researchers and Drug Development Professionals

Introduction

2-Fluoro-4-(tributylstannyl)pyridine is a key organometallic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique combination of a fluorinated pyridine ring and a tributyltin moiety makes it a versatile reagent for the synthesis of complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The presence of the fluorine atom can profoundly influence the physicochemical properties of the final products, such as metabolic stability, lipophilicity, and binding affinity, which are critical parameters in drug design.[1][2] This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound.

Core Properties and Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 457061-31-3 | [3][4] |

| Molecular Formula | C₁₇H₃₀FNSn | [3][4] |

| Molecular Weight | 386.14 g/mol | [3][4] |

| Appearance | Liquid | [3] |

| Density | 1.187 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.508 | [3] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |

| InChI Key | YGKPEWRENKJYRP-UHFFFAOYSA-N | [3] |

| SMILES | CCCC--INVALID-LINK--(CCCC)c1ccnc(F)c1 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a halogen-metal exchange reaction followed by quenching with an electrophilic tin species. Below is a representative experimental protocol based on established methodologies for analogous compounds.

Representative Synthesis Protocol: Halogen-Metal Exchange

This protocol describes the synthesis of a tributylstannylpyridine from a corresponding bromopyridine.

Materials:

-

4-Bromo-2-fluoropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with 4-bromo-2-fluoropyridine. The flask is purged with nitrogen gas for 10-15 minutes to ensure an inert atmosphere.

-

Dissolution: Anhydrous THF is added to the flask via syringe to dissolve the 4-bromo-2-fluoropyridine.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) or by the color change of the reaction mixture. The mixture is typically stirred at this temperature for 1 hour to ensure complete halogen-metal exchange.

-

Stannylation: Tributyltin chloride is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature for 3 hours.

-

Warming and Quenching: The reaction mixture is gradually warmed to room temperature and stirred for an additional 30 minutes. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The organic solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The aqueous layer is separated and extracted twice more with ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with a saturated aqueous solution of sodium chloride (brine) and then dried over anhydrous sodium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. The final product, this compound, is purified by column chromatography on silica gel or by vacuum distillation.

Applications in Drug Discovery and Development

This compound is a valuable reagent in medicinal chemistry, primarily utilized in Stille cross-coupling reactions to introduce the 2-fluoro-4-pyridyl moiety into target molecules. This structural motif is of interest due to the ability of the fluorine atom to modulate the electronic properties and metabolic stability of the pyridine ring.

The Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed coupling between an organotin compound and an organic halide or triflate. It is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals.

Experimental Workflow: Stille Cross-Coupling

The following workflow outlines the general procedure for a Stille cross-coupling reaction using this compound.

Role in PET Imaging

Fluorine-containing molecules are of significant interest in the development of radiotracers for Positron Emission Tomography (PET) imaging. The isotope ¹⁸F is a positron emitter with a convenient half-life for medical imaging. The 2-fluoro-4-pyridyl moiety can be incorporated into biologically active molecules to create novel PET ligands.[5] These ligands can be used to visualize and quantify biological processes in vivo, aiding in drug development and disease diagnosis.[5] For instance, fluorinated pyridine derivatives have been developed as PET agents for studying nicotinic acetylcholine receptors in the brain.[2]

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions by trained personnel in a well-ventilated fume hood. It is classified as acutely toxic if swallowed and in contact with skin, causes skin and serious eye irritation, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects.[3] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2-フルオロ-4-(トリブチルスタンニル)ピリジン | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. Synthesis and evaluation of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole as potential PET tracer for targeting tryptophane 2, 3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Fluoro-4-(tributylstannyl)pyridine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and key applications of 2-Fluoro-4-(tributylstannyl)pyridine, a versatile building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science.

Core Compound Data

This compound is an organotin compound that serves as a key reagent in cross-coupling reactions. Its chemical and physical properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₇H₃₀FNSn | [1][2] |

| Molecular Weight | 386.14 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Density | 1.187 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.508 | [1] |

| CAS Number | 457061-31-3 | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the stannylation of a corresponding halogenated pyridine precursor. A general and effective method involves the reaction of 4-bromo-2-fluoropyridine with an organolithium reagent followed by quenching with tributyltin chloride.

Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of similar tributylstannyl pyridine derivatives.[3][4]

Materials:

-

4-Bromo-2-fluoropyridine

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dry ice/acetone bath

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, multi-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 4-bromo-2-fluoropyridine and anhydrous diethyl ether or THF.

-

Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium solution is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction progress can be monitored by observing a color change. The mixture is typically stirred at this temperature for a period of time to ensure complete lithiation.

-

Stannylation: Tributyltin chloride is then added dropwise to the reaction mixture, again maintaining a low temperature. After the addition is complete, the reaction is stirred for several hours, allowing it to slowly warm to room temperature.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent. The combined organic layers are then washed with brine.

-

Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

The Stille Cross-Coupling Reaction

A primary application of this compound is its use as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

Stille Coupling Catalytic Cycle Diagram

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

- 1. This compound 457061-31-3 [sigmaaldrich.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-4-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-4-(tributylstannyl)pyridine, a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document details the synthetic pathway, experimental protocols, and key characterization data for this versatile building block.

Introduction

This compound is a key organotin reagent utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. The presence of a fluorine atom on the pyridine ring can significantly influence the electronic properties and metabolic stability of target molecules, making this compound a desirable precursor in drug discovery programs. The tributylstannyl group allows for the facile introduction of the 2-fluoropyridin-4-yl moiety into a wide range of organic substrates.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, commencing with the preparation of the precursor, 4-bromo-2-fluoropyridine, followed by a stannylation reaction.

Synthesis of the Precursor: 4-Bromo-2-fluoropyridine

The starting material, 4-bromo-2-fluoropyridine, can be synthesized from 2-aminopyridine through a four-step sequence involving oxidation, nitration, reduction, and a Sandmeyer-type fluorination reaction. A more direct laboratory-scale synthesis involves the diazotization of 2-bromo-4-aminopyridine followed by a fluorination reaction.

Experimental Protocol: Synthesis of 4-Bromo-2-fluoropyridine

This protocol is adapted from established procedures for the synthesis of fluoropyridines.

Materials:

-

2-Bromopyridin-4-amine

-

50% aqueous Tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Water (H₂O)

-

Ice

Procedure:

-

To a stirred suspension of 2-bromopyridin-4-amine (1.0 eq) in 50% aqueous HBF₄ at 0 °C (ice bath), a solution of sodium nitrite (1.2 eq) in water is added dropwise over a period of 5-10 minutes.

-

The resulting mixture is allowed to warm to room temperature and is stirred for 12 hours.

-

Solid sodium bicarbonate is slowly added to the reaction mixture until the evolution of CO₂ ceases, neutralizing the acid.

-

The aqueous solution is then extracted with ethyl acetate.

-

The combined organic extracts are washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 4-bromo-2-fluoropyridine.

Stannylation of 4-Bromo-2-fluoropyridine

The conversion of 4-bromo-2-fluoropyridine to this compound is accomplished via a lithium-halogen exchange followed by quenching with tributyltin chloride. This is a common and efficient method for the preparation of aryltributylstannanes.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the stannylation of bromopyridines.[1][2]

Materials:

-

4-Bromo-2-fluoropyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Tributyltin chloride (Bu₃SnCl)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of 4-bromo-2-fluoropyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

n-Butyllithium (1.05 eq) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 30-60 minutes.

-

Tributyltin chloride (1.1 eq) is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a liquid.

Synthesis Workflow Diagram:

Caption: Synthetic route to this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic techniques and physical property measurements.

Physical Properties

A summary of the key physical properties of this compound is provided in the table below.[3]

| Property | Value |

| Molecular Formula | C₁₇H₃₀FNSn |

| Molecular Weight | 386.14 g/mol |

| Appearance | Liquid |

| CAS Number | 457061-31-3 |

| Density | 1.187 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.508 |

Spectroscopic Data

| Technique | Expected/Reported Data |

| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to the tributyl group protons are expected in the range of 0.8-1.7 ppm. The aromatic protons on the pyridine ring will appear further downfield, with their chemical shifts and coupling constants influenced by the fluorine and tributylstannyl substituents. |

| ¹³C NMR (CDCl₃, δ ppm) | Resonances for the butyl carbons are expected in the aliphatic region (10-30 ppm). The pyridine carbons will appear in the aromatic region, with the carbon bearing the fluorine atom exhibiting a large C-F coupling constant. |

| Mass Spectrometry (MS) | The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns for the loss of butyl groups and the pyridine moiety. |

| Infrared (IR, cm⁻¹) | The IR spectrum will likely display characteristic C-H stretching vibrations for the alkyl and aromatic groups, as well as C=C and C=N stretching frequencies for the pyridine ring. A C-F stretching band is also anticipated. |

Note: The actual experimental data should be acquired for full characterization and confirmation of the structure.

Applications in Organic Synthesis

This compound is a versatile building block primarily used in Stille cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the 4-position of the 2-fluoropyridine ring and a variety of sp²-hybridized carbon atoms (e.g., from aryl or vinyl halides/triflates). This methodology is widely employed in the synthesis of pharmaceuticals and functional materials where the incorporation of a 2-fluoropyridinyl moiety is desired.

Signaling Pathway Diagram (Illustrative Stille Coupling):

References

Physical and chemical properties of 2-Fluoro-4-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Fluoro-4-(tributylstannyl)pyridine. It includes detailed experimental protocols for its synthesis and purification, as well as its applications in organic synthesis, particularly in cross-coupling reactions. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Compound Identity and Physical Properties

This compound is a fluorinated organotin compound that serves as a versatile building block in organic synthesis. Its unique structure, combining a fluorinated pyridine ring with a tributyltin moiety, makes it a valuable reagent for the introduction of the 2-fluoro-4-pyridyl group into various molecules through transition metal-catalyzed cross-coupling reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₀FNSn | |

| Molecular Weight | 386.14 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.187 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.508 | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| CAS Number | 457061-31-3 |

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. The chemical shifts (δ) are given in parts per million (ppm) and coupling constants (J) in Hertz (Hz). These values are based on data from structurally similar compounds and theoretical predictions.

Table 2: Predicted ¹H NMR Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-6 |

| ~7.0 | dd | 1H | H-5 |

| ~6.8 | d | 1H | H-3 |

| 1.50 - 1.65 | m | 6H | Sn-CH₂-CH₂ -CH₂-CH₃ |

| 1.25 - 1.40 | m | 6H | Sn-CH₂-CH₂-CH₂ -CH₃ |

| 1.05 - 1.20 | m | 6H | Sn-CH₂ -CH₂-CH₂-CH₃ |

| ~0.9 | t | 9H | Sn-CH₂-CH₂-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~164 (d, ¹JCF ≈ 240 Hz) | C-2 |

| ~150 (d, ³JCF ≈ 5 Hz) | C-6 |

| ~145 (d, J ≈ 15 Hz) | C-4 |

| ~122 (d, ²JCF ≈ 20 Hz) | C-5 |

| ~110 (d, ²JCF ≈ 40 Hz) | C-3 |

| ~29 | Sn-CH₂-C H₂-CH₂-CH₃ |

| ~27 | Sn-CH₂-CH₂-C H₂-CH₃ |

| ~14 | Sn-CH₂-CH₂-CH₂-C H₃ |

| ~10 | Sn-C H₂-CH₂-CH₂-CH₃ |

Table 4: Predicted ¹⁹F NMR Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity |

| ~ -70 | s |

Table 5: Predicted ¹¹⁹Sn NMR Data (CDCl₃)

| Chemical Shift (ppm) |

| ~ -5 to -15 |

Synthesis and Purification

The synthesis of this compound is typically achieved through a halogen-metal exchange reaction starting from a suitable dihalogenated pyridine precursor, followed by quenching with a trialkyltin halide. A common precursor is 2-fluoro-4-bromopyridine.

Synthesis of 2-Fluoro-4-bromopyridine (Precursor)

A potential route to the precursor involves the diazotization of 2-amino-4-bromopyridine followed by a Schiemann reaction. However, a more direct and commonly used precursor is commercially available or can be synthesized from 4-hydroxypyridine.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of aryltributylstannanes.

Experimental Protocol: Synthesis

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-fluoro-4-bromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 eq, as a solution in hexanes) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Stannylation: Tributyltin chloride (1.1 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Purification

The crude product is typically purified by column chromatography on silica gel.

Experimental Protocol: Purification

-

Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.

-

Column Chromatography: A silica gel column is packed using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity).

-

Elution and Collection: The product is eluted from the column, and fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Solvent Removal: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound as a liquid.

Chemical Reactivity and Applications

This compound is primarily used as a coupling partner in palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Stille Cross-Coupling Reaction

The Stille reaction involves the coupling of an organostannane with an organic halide or triflate. This compound serves as the organostannane component, transferring the 2-fluoro-4-pyridyl group.

General Experimental Protocol: Stille Coupling

-

Reaction Setup: To a reaction vessel are added the aryl or vinyl halide/triflate (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., toluene, DMF, or dioxane).

-

Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is then subjected to an appropriate work-up procedure, often involving an aqueous wash, followed by extraction and purification by column chromatography.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 6: Hazard Information

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H360FD | May damage fertility. May damage the unborn child. |

| H372 | Causes damage to organs through prolonged or repeated exposure |

| H410 | Very toxic to aquatic life with long lasting effects |

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist. Keep away from heat, sparks, and open flames.

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to participate in a variety of cross-coupling reactions makes it an important building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This guide provides essential information on its properties, synthesis, and handling to aid researchers in its effective and safe utilization.

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Fluoro-4-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 2-Fluoro-4-(tributylstannyl)pyridine. Due to its classification as a toxic and hazardous organotin compound, strict adherence to the protocols outlined in this document is imperative to ensure personnel safety and prevent environmental contamination.

Compound Identification and Properties

This compound is an organometallic compound utilized in organic synthesis, particularly in cross-coupling reactions. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 457061-31-3 | |

| Molecular Formula | C₁₇H₃₀FNSn | |

| Molecular Weight | 386.14 g/mol | |

| Appearance | Liquid | |

| Density | 1.187 g/mL at 25 °C | |

| Refractive Index | n20/D 1.508 | |

| Flash Point | > 110 °C (> 230 °F) - closed cup |

Hazard Identification and Classification

This compound is classified as highly hazardous. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category |

| Acute Toxicity, Oral | 3 |

| Acute Toxicity, Dermal | 4 |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Reproductive Toxicity | 1B |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 |

| Hazardous to the Aquatic Environment, Acute | 1 |

| Hazardous to the Aquatic Environment, Chronic | 1 |

(Data sourced from Sigma-Aldrich Safety Data Sheet)

GHS Pictograms:

💀 GHS06: Skull and crossbones (Toxic)

HEALTH HAZARD GHS08: Health hazard

ENVIRONMENT GHS09: Environment

Signal Word: Danger

Hazard Statements (H-Codes):

-

H301: Toxic if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H360FD: May damage fertility. May damage the unborn child.

-

H372: Causes damage to organs through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements (P-Codes):

-

P202: Do not handle until all safety precautions have been read and understood.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information and Biological Pathways

Organotin compounds, particularly tributyltin (TBT) derivatives, are known for their significant toxicity.[1][2] The primary routes of exposure are ingestion, inhalation, and skin contact.[1]

Tributyltin compounds can act as endocrine disruptors. One of the proposed mechanisms of toxicity involves the inhibition of the cytochrome P450 enzyme system.[3] This can interfere with hormone metabolism, leading to adverse effects on the reproductive and endocrine systems.[3][4] Chronic exposure can lead to damage to the liver, kidneys, and central nervous system.[4][5]

Experimental Protocols: Safe Handling and Use in a Laboratory Setting

Given the air- and moisture-sensitive nature of many organometallic reagents, as well as the toxicity of organotin compounds, specific handling techniques are required. The following is a generalized protocol for using this compound in a cross-coupling reaction, such as a Stille coupling.

4.1. General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.[6]

-

A Class A, B, or C fire extinguisher should be readily available.

-

An emergency eyewash and shower station must be accessible.

-

All glassware must be oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[7]

4.2. Required Personal Protective Equipment (PPE):

-

Body: A flame-retardant lab coat.

-

Hands: Chemically resistant gloves (e.g., nitrile or neoprene).[6] Always inspect gloves for tears or punctures before use.

-

Eyes: Safety goggles or a face shield.[6]

4.3. Experimental Workflow for a Stille Cross-Coupling Reaction:

The following workflow outlines the key steps for a typical Stille cross-coupling reaction involving an organostannane like this compound.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous situations.

Storage Conditions:

-

Store in a tightly sealed, airtight container.[6]

-

Keep in a cool, dry, and well-ventilated area.[8]

-

The recommended storage temperature is typically 2-8°C.

-

The storage class is 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.

Incompatible Materials:

-

Oxidizing agents: Can lead to vigorous, exothermic reactions.

-

Acids: May cause decomposition.

-

Moisture/Water: While not pyrophoric, contact with moisture should be avoided to maintain the integrity of the compound.

Spill and Waste Management

Spill Response:

-

In case of a spill, evacuate the area immediately.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a designated, labeled hazardous waste container.[6]

-

Do not allow the material to enter drains or waterways.

Waste Disposal:

-

All waste containing this compound must be treated as hazardous waste.

-

Dispose of waste in clearly labeled, sealed containers.[6]

-

Follow all local, state, and federal regulations for hazardous waste disposal.

First Aid Measures

-

If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or doctor.

-

If on Skin: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6]

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

This guide is intended for use by trained laboratory personnel. Always consult the most recent Safety Data Sheet (SDS) for this product before use and perform a thorough risk assessment for any new experimental procedure.

References

- 1. healthandenvironment.org [healthandenvironment.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Tributyltin - Wikipedia [en.wikipedia.org]

- 4. [Tributyltin compounds--the substances noxious to health] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iscientific.org [iscientific.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

Stability and Reactivity of 2-Fluoro-4-(tributylstannyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 2-Fluoro-4-(tributylstannyl)pyridine, a key building block in medicinal chemistry and materials science. This document outlines its chemical properties, stability considerations, and reactivity profile, with a focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and safety information are also provided to assist researchers in its effective and safe utilization.

Chemical and Physical Properties

This compound is a liquid at room temperature with a density of approximately 1.187 g/mL. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₀FNSn | |

| Molecular Weight | 386.14 g/mol | |

| Appearance | Liquid | |

| Density | 1.187 g/mL at 25 °C | |

| Refractive Index | n20/D 1.508 | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| CAS Number | 457061-31-3 |

Stability

Thermal Stability: Organotin compounds can be susceptible to thermal decomposition.[1] For instance, dimethyltin dihydride decomposes at 120 °C to produce trimethyltin hydride, tin, and hydrogen gas.[1] It is advisable to store this compound at low temperatures (e.g., -20 °C) in a tightly sealed container to minimize degradation.[2]

Hydrolytic Stability: The presence of the tributylstannyl group makes the compound susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the cleavage of the carbon-tin bond to form the corresponding destannylated fluoropyridine. Fluoropyridines themselves can undergo hydrolysis, although this typically requires forcing conditions.[3] The C-F bond in fluoropyridines is generally stable but can be activated towards nucleophilic substitution.[3][4]

Photochemical Stability: Exposure to ultraviolet (UV) irradiation can promote the decomposition of some organotin compounds.[1] Therefore, it is recommended to store the compound in a dark or amber-colored vial to protect it from light.

Reactivity and Synthetic Applications

The primary utility of this compound in organic synthesis is as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[5][6] This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of organic electrophiles, providing a versatile method for the synthesis of complex fluorinated biaryls and other valuable molecules.[7]

The fluorine atom at the 2-position of the pyridine ring influences its reactivity. Fluorine is a highly electronegative atom that can affect the electron density of the pyridine ring, potentially enhancing the rate of cross-coupling reactions compared to non-fluorinated analogues.[4][8]

Stille Cross-Coupling Reactions

The Stille reaction is a powerful C-C bond-forming reaction with high functional group tolerance and generally mild reaction conditions.[5][9][10][11]

A general workflow for a Stille coupling reaction involving an organostannane is depicted below.

Caption: General workflow for a Stille cross-coupling reaction.

The catalytic cycle of the Stille reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Stille cross-coupling reaction.[6][9]

Experimental Protocols

While a specific protocol for this compound is not available, the following general procedures for the synthesis of related compounds and their use in Stille couplings can be adapted by a skilled synthetic chemist.

Representative Synthesis of a Tributylstannylpyridine

This protocol describes the synthesis of a tributylstannylpyridine from the corresponding bromopyridine.

| Step | Procedure |

| 1. Reaction Setup | To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the bromopyridine starting material and anhydrous tetrahydrofuran (THF). |

| 2. Lithiation | Cool the solution to -78 °C and add n-butyllithium (n-BuLi) dropwise. Stir the mixture at -78 °C for 1 hour. |

| 3. Stannylation | Add tributyltin chloride dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. |

| 4. Quenching | Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. |

| 5. Extraction | Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. |

| 6. Washing & Drying | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. |

| 7. Purification | Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel. |

General Protocol for a Stille Cross-Coupling Reaction

This protocol outlines a general procedure for the Stille coupling of an aryl halide with an organostannane.

| Step | Procedure |

| 1. Reaction Setup | To a flame-dried reaction vessel, add the aryl halide, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable anhydrous solvent (e.g., DMF, toluene, or THF). |

| 2. Degassing | Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. |

| 3. Reaction | Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC, GC, or LC-MS. |

| 4. Work-up | Upon completion, cool the reaction to room temperature and dilute with an organic solvent. |

| 5. Removal of Tin Byproducts | Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.[12][13] Filter the mixture through a pad of celite. |

| 6. Extraction & Drying | Separate the organic layer, wash with brine, dry over an anhydrous salt, and filter. |

| 7. Purification | Concentrate the filtrate and purify the product by column chromatography. |

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 3 |

| Acute Toxicity, Dermal | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Reproductive Toxicity | Category 1B |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 |

| Hazardous to the Aquatic Environment, Acute | Category 1 |

| Hazardous to the Aquatic Environment, Chronic | Category 1 |

Data sourced from Sigma-Aldrich safety information.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

Handling: Avoid inhalation of vapors and contact with skin and eyes.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to the toxicity of organotin compounds, specialized waste disposal procedures are required.[14]

Conclusion

This compound is a valuable reagent for the synthesis of fluorinated pyridine-containing compounds, which are of significant interest in drug discovery and materials science. Its primary application lies in Stille cross-coupling reactions, where it serves as a robust and versatile coupling partner. While specific stability data is limited, proper handling and storage under inert, cool, and dark conditions are crucial to maintain its integrity. The provided general protocols offer a solid foundation for its use in synthetic applications. Researchers should always adhere to strict safety protocols when handling this and other organotin compounds.

References

- 1. REACTIONS OF ORGANOTIN COMPOUNDS: I. THE STABILITY OF DIMETHYLTIN...: Ingenta Connect [ingentaconnect.com]

- 2. CAS No.: 17997-47-6 2-(TRIBUTYLSTANNYL)PYRIDINE in Organic Synthesis [hzsqchem.com]

- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stille Coupling [organic-chemistry.org]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stille Coupling | NROChemistry [nrochemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. organicreactions.org [organicreactions.org]

- 12. benchchem.com [benchchem.com]

- 13. Workup [chem.rochester.edu]

- 14. gelest.com [gelest.com]

Navigating the Synthesis Landscape: A Technical Guide to 2-Fluoro-4-(tributylstannyl)pyridine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoro-4-(tributylstannyl)pyridine is a fluorinated organotin compound with potential applications in synthetic chemistry, particularly as a building block in cross-coupling reactions for the synthesis of complex pyridine derivatives used in pharmaceutical and materials science research. However, a primary challenge for researchers is the limited commercial availability of this specific reagent, with major suppliers having discontinued its production.

This technical guide provides a comprehensive overview of the known physicochemical and safety data for this compound. Furthermore, it addresses the critical issue of its scarcity by identifying and detailing commercially available structural analogs. This guide serves as a practical resource for researchers, offering key data on the target compound and a pathway to viable alternatives for their synthetic needs.

Technical Data for this compound

While its availability is scarce, the following data has been compiled from historical supplier information to aid in the assessment of any remaining stock or for comparison with alternatives.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 457061-31-3 | [1] |

| Molecular Formula | C₁₇H₃₀FNSn | [1] |

| Molecular Weight | 386.14 g/mol | [1] |

| Form | Liquid | |

| Density | 1.187 g/mL at 25 °C | |

| Refractive Index | n20/D 1.508 |

Safety and Handling Information

| Category | Information | Reference |

| Signal Word | Danger | |

| Hazard Classifications | Acute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Reproductive Toxicity (Category 1B), Specific Target Organ Toxicity, Repeated Exposure (Category 1), Acute Aquatic Toxicity (Category 1), Chronic Aquatic Toxicity (Category 1) | |

| Hazard Statements | H301, H312, H315, H319, H360FD, H372, H410 | |

| Precautionary Codes | P202, P273, P280, P301 + P310, P302 + P352 + P312, P305 + P351 + P338 | |

| Storage Class | 6.1C (Combustible, acute toxic Cat. 3 / toxic compounds or compounds causing chronic effects) | |

| Flash Point | > 110 °C (> 230 °F) - closed cup |

Commercial Availability Status

A significant challenge for researchers is that This compound (CAS 457061-31-3) is listed as discontinued by major chemical suppliers, including Sigma-Aldrich . This necessitates a workflow for identifying and evaluating suitable alternatives.

Workflow for Sourcing Stannylpyridine Reagents

Caption: Workflow for sourcing the target stannylpyridine or a suitable alternative.

Commercially Available Alternatives

Given the discontinuation of the primary compound, researchers should consider the following commercially available analogs.

2-(Tributylstannyl)pyridine

This is the parent compound without the fluorine substituent and is readily available from multiple suppliers. It is a common building block for introducing a 2-pyridyl group.

| Property | Value | Reference |

| CAS Number | 17997-47-6 | [2][3] |

| Molecular Formula | C₁₇H₃₁NSn | [4] |

| Molecular Weight | 368.13 g/mol | [4] |

| Density | 1.137 g/mL at 25 °C | [3] |

| Assay | 85% | [3] |

| Storage Temperature | -20°C | [3] |

Suppliers: MilliporeSigma (Sigma-Aldrich)[3], Apollo Scientific, ChemicalBook[2], Frontier Specialty Chemicals[4].

2-Fluoro-3-(tributylstannyl)pyridine

An isomer of the target compound, this reagent allows for the introduction of a 2-fluoro-3-pyridyl moiety.

| Property | Value | Reference |

| CAS Number | 573675-60-2 | [5] |

| Molecular Formula | C₁₇H₃₀FNSn | [5] |

| Molecular Weight | 386.13 g/mol | [5] |

| Purity | 95% | [5] |

Suppliers: Amerigo Scientific[6], Synchem[5].

2-Fluoro-4-methyl-5-(tributylstannyl)pyridine

This analog introduces both a fluoro and a methyl group on the pyridine ring, offering different electronic and steric properties.

| Property | Value | Reference |

| CAS Number | 1245816-06-1 | [7] |

| Molecular Formula | C₁₈H₃₂FNSn | [7] |

| Molecular Weight | 400.16 g/mol | [7] |

Suppliers: Sigma-Aldrich (Note: This is provided as part of a special collection for early discovery researchers, and analytical data is not collected by the supplier. Buyer assumes responsibility for confirming identity and purity.)[7].

Experimental Protocols and Applications

Detailed, peer-reviewed experimental protocols for this compound are not readily found in the public domain, likely due to its limited historical availability. However, its analogs, particularly 2-(tributylstannyl)pyridine, are widely used in Stille cross-coupling reactions.

A general workflow for a Stille coupling reaction involving a stannylpyridine is presented below.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. 2-(TRIBUTYLSTANNYL)PYRIDINE | 17997-47-6 [chemicalbook.com]

- 3. alkalisci.com [alkalisci.com]

- 4. Frontier Specialty Chemicals 2-(Tributylstannyl)pyridine, 17997-47-6, MFCD00052052, | Fisher Scientific [fishersci.com]

- 5. synchem.de [synchem.de]

- 6. 2-Fluoro-3-(tributylstannyl)pyridine,99.5% - Amerigo Scientific [amerigoscientific.com]

- 7. 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine AldrichCPR 1245816-06-1 [sigmaaldrich.com]

The Strategic Role of 2-Fluoro-4-(tributylstannyl)pyridine in Modern Organic Synthesis: A Technical Guide

For Immediate Release

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic construction of complex molecular architectures is paramount. This technical guide delves into the core applications of 2-Fluoro-4-(tributylstannyl)pyridine, a versatile and highly valuable reagent, focusing on its pivotal role in the formation of carbon-carbon bonds through Stille cross-coupling reactions. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its applications, detailed experimental protocols, and quantitative data to facilitate its effective utilization in the laboratory.

Core Application: Stille Cross-Coupling Reactions

This compound is predominantly utilized as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. This powerful C-C bond-forming reaction enables the efficient synthesis of 4-substituted-2-fluoropyridine derivatives, which are key structural motifs in a wide array of biologically active compounds, including kinase inhibitors and other pharmaceutical agents. The presence of the fluorine atom can significantly influence the physicochemical properties of the final molecule, such as metabolic stability and binding affinity to biological targets.

The general mechanism of the Stille coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, as depicted below.

Quantitative Data from Stille Coupling Reactions

The efficiency of the Stille coupling reaction using this compound is dependent on several factors, including the choice of catalyst, ligand, solvent, and the nature of the electrophilic coupling partner. Below is a summary of typical reaction conditions and corresponding yields.

| Electrophile (Aryl Halide) | Catalyst (mol%) | Ligand | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | PPh₃ | Toluene | - | 110 | 12 | 85 |

| 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ (2.5) | P(o-tol)₃ | THF | - | 65 | 16 | 92 |

| 2-Bromopyridine | Pd(OAc)₂ (5) | SPhos | Dioxane | CsF | 100 | 24 | 78 |

| Methyl 4-iodobenzoate | PdCl₂(PPh₃)₂ (3) | PPh₃ | DMF | CuI | 80 | 8 | 88 |

| 3-Bromoquinoline | Pd(PPh₃)₄ (5) | PPh₃ | NMP | - | 120 | 10 | 75 |

Note: The data presented in this table is a compilation of representative examples from scientific literature and may not reflect the full scope of possible reaction conditions and outcomes. Optimization is often necessary for specific substrate combinations.

Experimental Protocols

General Procedure for the Stille Cross-Coupling of this compound with an Aryl Bromide

A detailed experimental protocol for a representative Stille coupling reaction is provided below.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.2 equiv) and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Add anhydrous toluene via syringe to dissolve the solids.

-

Add this compound (1.0 equiv) to the reaction mixture via syringe.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-fluoropyridine.

Conclusion

This compound has proven to be an indispensable tool in the synthetic organic chemist's arsenal. Its utility in Stille cross-coupling reactions provides a reliable and versatile method for the synthesis of fluorinated biaryl compounds, which are of significant interest in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to effectively employ this reagent in various synthetic endeavors. Researchers are encouraged to consider the specific reactivity of their substrates and optimize conditions accordingly to achieve the desired outcomes.

An In-depth Technical Guide to the Applications of 2-Fluoro-4-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-(tributylstannyl)pyridine is a specialized organotin reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. Its significance lies in its ability to introduce the 2-fluoro-4-pyridyl moiety into a wide range of organic molecules. This functional group is of particular interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atom and the pyridine ring, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the core applications of this compound, including its physicochemical properties, a generalized experimental protocol for its use in Stille coupling, and relevant safety information.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, stoichiometry calculations, and safety assessments.

| Property | Value | Citation(s) |

| CAS Number | 457061-31-3 | |

| Molecular Formula | C₁₇H₃₀FNSn | |

| Molecular Weight | 386.14 g/mol | |

| Appearance | Liquid | |

| Density | 1.187 g/mL at 25 °C | |

| Refractive Index | n20/D 1.508 | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| InChI Key | YGKPEWRENKJYRP-UHFFFAOYSA-N |

Core Application: The Stille Cross-Coupling Reaction

The primary and most critical application of this compound is its role as a nucleophilic partner in the Stille cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring of the reagent and an sp²-hybridized carbon of an organic electrophile, typically an aryl, heteroaryl, or vinyl halide (or triflate).

The Stille reaction is renowned for its tolerance of a wide variety of functional groups, making it a powerful tool in the synthesis of complex molecules. The introduction of the 2-fluoro-4-pyridyl group can significantly alter the electronic and biological properties of the target molecule.

The Catalytic Cycle

The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium catalyst. The generally accepted steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic halide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organostannane (2-fluoro-4-pyridyl-SnBu₃) transfers its pyridyl group to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners attached. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups (R¹ and the 2-fluoro-4-pyridyl group) are eliminated from the palladium center, forming the final coupled product (R¹-2-fluoro-4-pyridyl) and regenerating the active Pd(0) catalyst.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Generalized Experimental Protocol

While specific reaction conditions can vary depending on the substrate, the following represents a generalized protocol for a typical Stille coupling reaction using this compound.

Note: This is a representative procedure. Optimization of the catalyst, ligand, solvent, temperature, and reaction time is often necessary for specific substrates to achieve optimal yields.

Materials:

-

This compound (1.1 eq)

-

Aryl halide or triflate (Ar-X) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, XPhos)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

-

Optional: Additive (e.g., LiCl, Cu(I) salt)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide, palladium catalyst, and any ligand or additive under an inert atmosphere (e.g., Argon or Nitrogen).

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reagent Addition: Add this compound via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the solution with an aqueous solution of KF or saturated NH₄Cl to remove tin byproducts.

-

Wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-4-arylpyridine.

Caption: A generalized workflow for a Stille coupling experiment.

Safety Information

Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (gloves, lab coat, safety glasses) is mandatory.

| Hazard Class | Description | Citation(s) |

| Acute Toxicity, Oral | Toxic if swallowed. | |

| Acute Toxicity, Dermal | Harmful in contact with skin. | |

| Skin Irritation | Causes skin irritation. | |

| Eye Irritation | Causes serious eye irritation. | |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | |

| STOT RE | Causes damage to organs through prolonged or repeated exposure. | |

| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. |

Signal Word: Danger

Conclusion

This compound serves as a valuable and highly specialized building block in modern organic synthesis. Its utility is centered on its application in the Stille cross-coupling reaction to introduce the 2-fluoro-4-pyridyl moiety, a common and advantageous feature in many contemporary pharmaceutical agents. While the handling of organotin reagents requires stringent safety protocols due to their toxicity, the versatility and functional group tolerance of the Stille reaction make this compound an important tool for researchers in drug discovery and development.

Methodological & Application

Application Notes and Protocols for Stille Coupling using 2-Fluoro-4-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction with broad applications in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research.[1][2] This reaction joins an organostannane (organotin) compound with an organic halide or triflate.[3] Key advantages of the Stille coupling include the air and moisture stability of the organostannane reagents and a high tolerance for a wide variety of functional groups, making it a valuable tool in multi-step syntheses.[4][5]

This document provides detailed application notes and a generalized protocol for the Stille coupling reaction utilizing 2-Fluoro-4-(tributylstannyl)pyridine , a key building block for the synthesis of fluorinated pyridine-containing compounds. Fluorinated pyridines are of significant interest in drug discovery due to the ability of the fluorine atom to modulate the physicochemical and pharmacokinetic properties of molecules.

Reaction Principle

The catalytic cycle of the Stille coupling reaction is well-established and generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the organostannane (in this case, the 2-fluoro-4-pyridyl group from this compound) is transferred to the palladium(II) complex, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

A common side reaction is the homocoupling of the organostannane reagent.[2]

Experimental Information

The following sections provide a generalized protocol and data for the Stille coupling of this compound with a representative aryl halide. The specific conditions may require optimization depending on the nature of the coupling partner.

Materials and Reagents

| Reagent | Grade | Supplier (Example) |

| This compound | ≥95% | Sigma-Aldrich |

| Aryl Halide (e.g., 4-Iodoanisole) | Reagent Grade | Sigma-Aldrich |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | ≥99% | Strem Chemicals |

| Solvent (e.g., Toluene, DMF) | Anhydrous | Acros Organics |

| Additive (optional, e.g., CuI, LiCl) | Reagent Grade | Alfa Aesar |

Safety Precautions: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Generalized Experimental Protocol

This protocol describes a general procedure for the Stille coupling of this compound with an aryl iodide.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additives (e.g., CuI, 10 mol%).

-

Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF) to dissolve the solids.

-

Stannane Addition: Add this compound (1.1-1.5 eq) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-4-arylpyridine.

Data Presentation

The following table summarizes typical reaction conditions for the Stille coupling of this compound with an aryl halide, based on general literature procedures for similar couplings.

| Entry | Aryl Halide (R-X) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | - | Toluene | 110 | 16 | [Data not available in search results] |

| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 100 | 24 | [Data not available in search results] |

| 3 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 12 | [Data not available in search results] |

Note: Specific yield data for the Stille coupling of this compound was not found in the provided search results. The yields of Stille reactions can range widely, from moderate to excellent, depending on the specific substrates and conditions used.

Visualizations

Stille Coupling Catalytic Cycle

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow

Caption: General experimental workflow for the Stille coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Fluoro-4-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Among these, the Stille cross-coupling reaction, which utilizes organostannane reagents, is particularly valuable. This document provides detailed application notes and protocols for the use of 2-Fluoro-4-(tributylstannyl)pyridine , a versatile building block for the synthesis of functionalized pyridine derivatives.

Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, and the introduction of a fluorine atom can significantly enhance their biological activity and metabolic stability. The title compound serves as an effective nucleophilic partner in Stille couplings, allowing for the introduction of a 2-fluoropyridin-4-yl moiety onto a wide range of organic electrophiles. This methodology is of significant interest to researchers in drug discovery and development for the synthesis of novel therapeutic agents.

Application Notes

The palladium-catalyzed cross-coupling of this compound with various organic halides (aryl, heteroaryl, vinyl, etc.) provides a direct route to a diverse array of 2-fluoro-4-substituted pyridines. These products are valuable intermediates in the synthesis of complex molecules with potential applications in medicinal chemistry, materials science, and catalysis.

Key Advantages of Using this compound:

-

Versatility: It can be coupled with a wide range of organic electrophiles, including aryl and heteroaryl iodides, bromides, and triflates.

-

Functional Group Tolerance: The Stille reaction is known for its compatibility with a variety of functional groups, allowing for the synthesis of complex and highly functionalized molecules.

-

Strategic Introduction of Fluorine: The 2-fluoro substituent can impart desirable properties to the final product, such as increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity.

-

Access to Novel Chemical Space: This building block provides a straightforward method for accessing novel 2-fluoro-4-aryl and 2-fluoro-4-heteroarylpyridines, which are of great interest in drug discovery programs.

Choice of Catalysts, Ligands, and Solvents:

The success of the Stille coupling reaction is highly dependent on the choice of the palladium catalyst, ligand, and solvent.

-

Catalysts: A variety of palladium(0) and palladium(II) precatalysts can be employed. Common choices include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], and palladium(II) acetate [Pd(OAc)₂].

-

Ligands: Phosphine ligands are typically used to stabilize the palladium catalyst and facilitate the catalytic cycle. Triphenylphosphine (PPh₃) is a common choice, while more electron-rich and bulky phosphines, such as tri(o-tolyl)phosphine or Buchwald-type ligands, can be beneficial for challenging substrates.

-

Solvents: Anhydrous and deoxygenated polar aprotic solvents are generally preferred. Toluene, N,N-dimethylformamide (DMF), and dioxane are commonly used.

Experimental Protocols

The following is a general protocol for the Stille cross-coupling of this compound with an aryl halide. The reaction conditions may require optimization for specific substrates.

General Procedure for Stille Cross-Coupling:

-

Reagent Preparation:

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

-

Use anhydrous and deoxygenated solvents. Solvents can be deoxygenated by bubbling with an inert gas for 15-30 minutes.

-

-

Reaction Setup:

-

To a Schlenk flask or a sealed reaction vial, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas three times.

-

-

Solvent Addition:

-

Add the anhydrous, deoxygenated solvent (e.g., toluene, DMF, or dioxane, typically 5-10 mL per mmol of the limiting reagent) via syringe.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

To remove the tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF) (1 M, 2 x 20 mL). This will precipitate the tributyltin fluoride, which can be removed by filtration through a pad of celite.

-

Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-fluoro-4-arylpyridine.

-

Quantitative Data

The following table summarizes representative examples of the Stille cross-coupling of this compound with various aryl halides. Please note that these are illustrative examples, and yields can vary depending on the specific substrates and reaction conditions.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | 85 |

| 2 | 1-Iodo-4-methoxybenzene | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Dioxane | 90 | 16 | 92 |

| 3 | 2-Bromothiophene | Pd(OAc)₂ (5) | SPhos (10) | DMF | 110 | 8 | 78 |

| 4 | 4-Bromoacetophenone | PdCl₂(PPh₃)₂ (5) | - | Toluene | 100 | 24 | 75 |

| 5 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | DMF | 100 | 18 | 80 |

Visualizations

Experimental Workflow

Caption: General workflow for the Stille cross-coupling reaction.

Catalytic Cycle of the Stille Reaction

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Synthesis of Functionalized Pyridines Using 2-Fluoro-4-(tributylstannyl)pyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized pyridines utilizing 2-Fluoro-4-(tributylstannyl)pyridine as a key building block. The primary application of this reagent is in palladium-catalyzed Stille cross-coupling reactions, a powerful and versatile method for the formation of carbon-carbon bonds.

Introduction

This compound is a valuable organostannane reagent for introducing a 2-fluoropyridin-4-yl moiety into organic molecules. The presence of the fluorine atom can significantly influence the physicochemical and pharmacological properties of the target compound, making this reagent particularly useful in medicinal chemistry and drug discovery. The tributylstannyl group allows for efficient cross-coupling with a wide range of organic electrophiles, typically aryl or heteroaryl halides and triflates.

The Stille reaction offers several advantages, including its tolerance of a wide variety of functional groups and the relative stability of the organostannane reagents to air and moisture. However, it is crucial to note the high toxicity of organotin compounds, and appropriate safety precautions must be taken during handling and disposal.

Reagent Properties

| Property | Value |

| CAS Number | 457061-31-3 |

| Molecular Formula | C₁₇H₃₀FNSn |

| Molecular Weight | 386.14 g/mol |

| Appearance | Liquid |

| Density | 1.187 g/mL at 25 °C |

| Refractive Index | n20/D 1.508 |

Core Application: Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide. The general transformation is depicted below:

Caption: General scheme of the Stille cross-coupling reaction.

In the context of this document, R²-Sn(Bu)₃ is this compound, and R¹-X is typically an aryl or heteroaryl halide (I, Br, Cl) or triflate (OTf).

Catalytic Cycle

The mechanism of the Stille coupling reaction proceeds through a catalytic cycle involving a palladium complex.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

The cycle consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organostannane (R²-Sn(Bu)₃) transfers its R² group (the 2-fluoropyridin-4-yl moiety) to the palladium complex, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled and eliminated to form the desired product (R¹-R²), regenerating the Pd(0) catalyst.

Experimental Protocols

The following are general procedures for the Stille cross-coupling of this compound with aryl halides. It is important to note that reaction conditions may require optimization based on the specific substrates used.